molecular formula C22H29FO5 B1343198 9-?Fluoro-?11,?17,?21-?trihydroxy-?16-?methylpregna-?1,?4-?diene-?3,?20-?dione CAS No. 2990-65-0

9-?Fluoro-?11,?17,?21-?trihydroxy-?16-?methylpregna-?1,?4-?diene-?3,?20-?dione

Cat. No.: B1343198
CAS No.: 2990-65-0
M. Wt: 392.5 g/mol
InChI Key: UREBDLICKHMUKA-IVVBZYGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione, commonly known as dexamethasone (DEX), is a synthetic glucocorticoid with the molecular formula C₂₂H₂₉FO₅ and a molecular weight of 392.47 g/mol . Its structure includes a 9α-fluoro substitution, a 16α-methyl group, and hydroxyl groups at positions 11β, 17α, and 21. Dexamethasone is a potent anti-inflammatory and immunosuppressant, with ~20–30 times the glucocorticoid activity of hydrocortisone and ~4–5 times that of prednisone . It is used clinically to treat autoimmune disorders (e.g., systemic lupus erythematosus), allergic reactions, and inflammatory conditions . Prolonged use, however, can lead to adverse effects such as osteoporosis and immunosuppression .

Properties

IUPAC Name

(8S,9R,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12?,15-,16-,17?,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREBDLICKHMUKA-IVVBZYGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8091532
Record name 9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8091532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2990-65-0
Record name 9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8091532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

Synthesis from Betamethasone

One common method for synthesizing derivatives of this compound involves starting with betamethasone as the precursor. Below is the detailed process:

Steps:
  • Reagents and Solvents :

    • Betamethasone (2 g)
    • Sodium-dried benzene (500 mL)
    • Toluene-p-sulfonic acid monohydrate (30 mg)
    • Methyl orthovalerate (5 mL)
    • Acetic acid (20 mL)
    • Pyridine and sodium bicarbonate for neutralization
  • Procedure :

    • A suspension of betamethasone in benzene is distilled vigorously.
    • Toluene-p-sulfonic acid and methyl orthovalerate are added to the reaction mixture.
    • The mixture is refluxed for 1.5 hours.
    • Unreacted betamethasone alcohol is removed via filtration.
    • The solution is treated with sodium bicarbonate and pyridine to neutralize acidic residues.
    • After evaporation under reduced pressure, the residue is dissolved in ether and filtered through basic alumina.
    • The product undergoes recrystallization using ether and petroleum ether to yield fine crystalline needles of the desired compound.
Yield:

Approximately 871 mg of purified product.

Multi-Step Reaction Using Toluene-4-Sulfonic Acid

This method involves a two-step reaction sequence under controlled conditions.

Steps:
  • Reagents and Conditions :

    • Toluene-4-sulfonic acid
    • Tetrahydrofuran (THF)
    • Aluminum chloride
    • Inert atmosphere
    • Temperature range: 10–30°C
  • Procedure :

    • In the first step, the precursor reacts with toluene-4-sulfonic acid in THF at 15–20°C for 2 hours under an inert atmosphere.
    • In the second step, aluminum chloride is introduced to catalyze further reactions over 16.5 hours at a temperature range of 10–30°C.
Notes:

This method is suitable for producing specific derivatives such as 17-propionate esters.

Oppenauer Oxidation

Another approach involves Oppenauer oxidation to modify specific functional groups on the steroid nucleus.

Steps:
  • Oxidation Process :

    • The A-ring of the steroid nucleus undergoes oxidation in two stages to yield intermediate compounds.
    • These intermediates are further processed to achieve the desired fluorinated derivative.
  • Reagent Example :

    • Sodium methoxide in methanol is often used to facilitate transformations during refluxing.
Applications:

This method is particularly useful for preparing hydroxymethyl derivatives or diacetoxy methyl derivatives.

Comparison of Methods

Methodology Starting Material Key Reagents Reaction Time Yield
Synthesis from Betamethasone Betamethasone Benzene, methyl orthovalerate ~2 hours ~871 mg
Multi-Step Reaction Steroid precursor Toluene-p-sulfonic acid, THF ~18 hours Not specified
Oppenauer Oxidation Steroid nucleus Sodium methoxide ~24 hours Not specified

Critical Observations

  • Reaction Conditions : Most methods require precise temperature control and inert atmospheres to prevent side reactions.
  • Purification : Recrystallization and filtration through alumina are critical steps to ensure high purity.
  • Yield Optimization : The choice of solvents and catalysts significantly impacts yield and product quality.

Chemical Reactions Analysis

Types of Reactions: 9-?Fluoro-?11,?17,?21-?trihydroxy-?16-?methylpregna-?1,?4-?diene-?3,?20-?dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to create derivatives for specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed:

Scientific Research Applications

Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory effects, making it suitable for treating conditions such as arthritis and dermatitis. Studies have shown that it can effectively reduce inflammation in animal models. For instance, in the croton oil-induced ear edema bioassay, this compound demonstrated dose-dependent inhibition of edema, indicating strong anti-inflammatory potential compared to traditional glucocorticoids like hydrocortisone and prednisolone .

Topical Applications

Research has focused on developing formulations that maximize local efficacy while minimizing systemic side effects. The compound has been studied for its use in topical creams and ointments designed for localized treatment of inflammatory skin conditions. The concept of "antedrugs" was explored where modifications to the compound enhanced its topical activity without significant systemic absorption .

Case Study: Efficacy in Dermatitis

A clinical trial assessed the efficacy of a topical formulation containing 9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione in patients with atopic dermatitis. Results indicated a significant reduction in the severity of symptoms after two weeks of treatment compared to a placebo group. Patients reported improved skin hydration and reduced pruritus (itchiness) .

Comparative Study with Other Steroids

In another study comparing this compound with other glucocorticoids, it was found to have superior binding affinity for glucocorticoid receptors while exhibiting lower systemic effects. This positions it as a promising candidate for conditions requiring potent anti-inflammatory responses with reduced side effects .

This compound is subject to regulatory scrutiny due to its classification as a steroid. Its safety profile has been evaluated through various assessments including human health impact studies and environmental tier assessments .

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of specific genes involved in inflammation and immune response. This interaction inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins. The molecular targets include various transcription factors and signaling pathways that regulate immune cell function .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Dexamethasone and Analogues

Compound Name Molecular Formula Key Structural Features Glucocorticoid Receptor Affinity (Relative to DEX) Clinical Use
Dexamethasone C₂₂H₂₉FO₅ 9α-F, 16α-CH₃, 11β-OH, 17α-OH, 21-OH 1.0 (Reference) Systemic inflammation, autoimmune diseases
Betamethasone C₂₂H₂₉FO₅ 16β-CH₃ (vs. 16α in DEX) Similar to DEX Topical dermatitis, prenatal lung maturation
Budesonide C₂₅H₃₄O₆ 16α,17α-acetal substituent; No 9α-F 14× higher affinity than DEX Asthma, COPD (inhaled)
Isoflupredone C₂₁H₂₇FO₅ Lacks 16-methyl group Lower than DEX Veterinary anti-inflammatory
Betamethasone Acetate C₂₄H₃₁FO₆ 21-acetate ester Similar to DEX Intra-articular injections
Fluocinonide C₂₆H₃₂F₂O₇ 6α-F, 9α-F; 16α,17α-isopropylidene dioxy Higher topical potency Psoriasis, eczema (topical)

Key Findings

Dexamethasone vs. Betamethasone

While dexamethasone and betamethasone share the same molecular formula, betamethasone has a 16β-methyl group instead of 16α-methyl. This stereochemical difference alters tissue distribution and half-life, making betamethasone more suitable for topical applications .

Dexamethasone vs. Budesonide

Budesonide’s 16α,17α-acetal substituent enhances receptor binding affinity despite lacking a 9α-fluoro group. Its lipophilic acetal group prolongs retention in lung tissue, making it ideal for inhaled asthma therapies. However, fluorination of budesonide derivatives (e.g., 9α-F addition) paradoxically reduces receptor affinity, highlighting the complex role of fluorine in glucocorticoid activity .

Dexamethasone vs. Fluocinonide

Fluocinonide incorporates 6α- and 9α-fluoro substitutions and a rigid 16α,17α-isopropylidene dioxy group. These modifications increase lipophilicity and topical potency, making it 100× more potent than hydrocortisone for dermatological use .

Metabolic and Pharmacokinetic Differences

  • Prodrugs : Betamethasone-17-butyrate-21-propionate (CAS 5534-02-1, C₂₉H₃₉FO₇ ) is metabolized to active betamethasone, with ester groups delaying systemic absorption .
  • Excretion: Dexamethasone’s hydroxyl groups facilitate renal excretion, whereas fluorinated analogues like fluocinonide exhibit prolonged tissue retention due to increased lipid solubility .

Biological Activity

9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione, commonly known as betamethasone , is a synthetic glucocorticoid that exhibits significant anti-inflammatory and immunosuppressive properties. It is widely used in clinical settings for various conditions, including allergies, autoimmune diseases, and skin disorders. This article delves into the biological activity of betamethasone, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C22H29F O5
  • Molecular Weight : 392.46 g/mol
  • CAS Number : 378-44-9

Structure

The structure of betamethasone includes a fluorine atom at the 9-position and hydroxyl groups at the 11, 17, and 21 positions, contributing to its potent biological activity.

Betamethasone exerts its effects primarily through the following mechanisms:

  • Glucocorticoid Receptor Activation : Betamethasone binds to the glucocorticoid receptor (GR) in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. This process modulates gene expression related to inflammation and immune response.
  • Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
  • Immunosuppressive Effects : Betamethasone suppresses the proliferation of immune cells and inhibits antibody production, making it effective in treating autoimmune conditions.

Therapeutic Applications

Betamethasone is utilized in various clinical contexts:

  • Dermatology : Effective in treating skin conditions such as eczema and psoriasis.
  • Respiratory Medicine : Used in managing asthma and chronic obstructive pulmonary disease (COPD).
  • Rheumatology : Prescribed for autoimmune disorders like rheumatoid arthritis.

Pharmacokinetics

Betamethasone is well absorbed when administered orally or parenterally. It has a half-life of approximately 36 hours, allowing for once-daily dosing in many cases.

Case Study 1: Efficacy in Psoriasis

A clinical trial involving 150 patients with moderate to severe psoriasis demonstrated that topical betamethasone significantly reduced Psoriasis Area Severity Index (PASI) scores compared to placebo after 12 weeks of treatment. The study highlighted a reduction in erythema, scaling, and plaque thickness.

Case Study 2: Asthma Management

In a randomized controlled trial assessing betamethasone's efficacy in asthma exacerbations, patients receiving betamethasone showed a notable improvement in lung function (measured by FEV1) within 24 hours compared to those receiving standard care. The findings support its rapid onset of action in acute asthma management.

Comparative Efficacy Table

ConditionTreatment TypeBetamethasone EfficacyAlternative Treatments
PsoriasisTopicalHighCalcipotriene
AsthmaSystemicModeratePrednisone
Rheumatoid ArthritisIntra-articular injectionHighMethotrexate

Q & A

Q. How is dexamethasone structurally characterized, and what analytical methods validate its purity in pharmaceutical research?

Dexamethasone is a synthetic glucocorticoid with the molecular formula C₂₂H₂₉FO₅ (molecular weight: 392.46) and IUPAC name (11β,16α)-9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione . Its purity is validated using pharmacopeial standards:

  • Melting point : 255°C (with decomposition) .
  • Optical rotation : +72° to +80° (1% w/v in dioxane) .
  • Chromatography : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to confirm identity and detect impurities .

Q. What are the key solubility properties of dexamethasone, and how do they influence experimental design?

Dexamethasone is practically insoluble in water but moderately soluble in ethanol and dimethyl sulfoxide (DMSO) . This solubility profile necessitates the use of organic solvents (e.g., DMSO at 10 mM) for in vitro studies, requiring solvent controls to rule out cytotoxicity artifacts .

Q. How is dexamethasone synthesized, and what intermediates are critical for controlling impurities?

The synthesis involves fluorination at C9 and methylation at C16 to enhance glucocorticoid potency. Key intermediates include 9α-fluoro-16α-methylprednisolone and 17-oxo-dexamethasone, which must be rigorously monitored to avoid byproducts like 9,11β-epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione (a common impurity) .

Advanced Research Questions

Q. How does dexamethasone interact with the glucocorticoid receptor (NR3C1) at the molecular level, and what experimental approaches elucidate its genomic vs. non-genomic effects?

Dexamethasone binds NR3C1 with high affinity, inducing anti-inflammatory gene expression (e.g., NF-κB inhibition) and suppressing pro-inflammatory cytokines . Methodologies include:

  • Gene expression analysis : Use real-time qPCR with the 2^(-ΔΔCT) method to quantify transcriptional changes in target genes (e.g., FKBP5 or GILZ) .
  • Pharmacodynamic studies : Correlate receptor binding (via radioligand assays) with clinical outcomes like immunosuppression .
  • Genomic data : In the CTRP dataset, dexamethasone shows a strong association with NR3C1 (t-value = 5.30, p = 1.51×10⁻⁷), suggesting pathway dominance .

Q. What are the major impurities in dexamethasone formulations, and how are they quantified to meet regulatory standards?

Common impurities include:

  • Impurity C : 9-Fluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione (CAS 426-17-5) .
  • Impurity D : 9,11β-Epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione (CAS 24916-90-3) .
  • Impurity F : 9-Fluoro-11,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione (CAS 382-67-2) . Quantification uses HPLC with UV detection (λ = 240 nm) and reference standards per USP guidelines .

Q. How do structural modifications (e.g., esterification at C21) alter dexamethasone’s pharmacokinetics and tissue specificity?

Esterification (e.g., dexamethasone acetate or betamethasone 21-phosphate) increases water solubility for injectable formulations but alters bioavailability. For example:

  • Dexamethasone sodium phosphate : Rapid systemic absorption due to hydrophilicity .
  • Dexamethasone acetate : Prolonged release in tissues due to lipophilicity . Comparative studies use mass spectrometry (MS) to track metabolite profiles in plasma .

Q. What experimental strategies resolve contradictions in dexamethasone’s dose-response data across in vitro and in vivo models?

Discrepancies often arise from differences in receptor saturation thresholds or metabolism. Approaches include:

  • Dose normalization : Adjust for species-specific differences in glucocorticoid receptor density .
  • Tissue-specific pharmacokinetics : Use microdialysis to measure free drug concentrations in target tissues .
  • Transcriptomic profiling : Validate gene expression consistency across models (e.g., IL-6 suppression) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of Dexamethasone

PropertyValueReference
Molecular weight392.46 g/mol
Melting point255°C (decomposition)
Optical rotation (α)+72° to +80° (1% in dioxane)
Solubility in DMSO10 mM (typical stock)

Q. Table 2. Common Impurities in Dexamethasone API

ImpurityCAS NumberMolecular FormulaReference
9,11β-Epoxy derivative24916-90-3C₂₂H₂₈FO₅
11,21-Diacetate987-24-6C₂₆H₃₃FO₇
17-Ketone derivative1880-61-1C₂₂H₂₇FO₄

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-?Fluoro-?11,?17,?21-?trihydroxy-?16-?methylpregna-?1,?4-?diene-?3,?20-?dione
Reactant of Route 2
9-?Fluoro-?11,?17,?21-?trihydroxy-?16-?methylpregna-?1,?4-?diene-?3,?20-?dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.